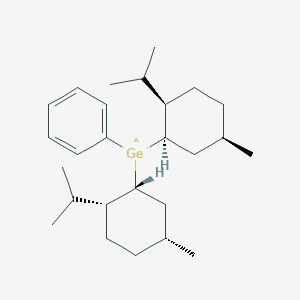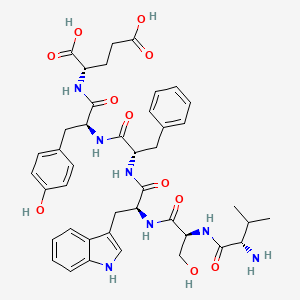
L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid is a complex polypeptide compound composed of multiple amino acid residues linked by peptide bonds. This compound is significant in various biochemical and pharmaceutical applications due to its intricate structure and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid can be achieved through both biological and chemical synthesis methods.
-
Biological Synthesis: : This method includes fermentation, enzyme catalysis, and genetic recombination. Fermentation is widely used due to its cost-effectiveness and scalability. By controlling the growth conditions of microorganisms and the composition of the culture medium, precursor molecules containing the target polypeptide fragments can be efficiently produced. These precursor molecules are then combined with side-chain amino acid residues through chemical synthesis to form the complete compound .
-
Chemical Synthesis: : This involves solid-phase and liquid-phase synthesis methods. Solid-phase synthesis is particularly advantageous for preparing polypeptides containing non-natural amino acids or complex modified structures .
Analyse Chemischer Reaktionen
Types of Reactions
L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, stabilizing the polypeptide structure.
Reduction: This reaction can break disulfide bonds, leading to changes in the polypeptide’s conformation.
Substitution: This reaction involves the replacement of specific amino acid residues with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives under controlled pH and temperature conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the production of peptide-based drugs and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. As a receptor agonist, it binds to glucagon-like peptide-1 (GLP-1) receptors, stimulating insulin secretion, inhibiting glucose production, and increasing GLP-1 levels. This results in effective blood glucose control and weight reduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Semaglutide: Another GLP-1 receptor agonist used for treating type 2 diabetes.
Liraglutide: A GLP-1 receptor agonist with similar therapeutic applications.
Uniqueness
L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid is unique due to its specific amino acid sequence and the resulting structural and functional properties. Its ability to interact with GLP-1 receptors and its potential therapeutic effects make it a valuable compound in both research and clinical settings .
Eigenschaften
CAS-Nummer |
824959-34-4 |
|---|---|
Molekularformel |
C42H51N7O11 |
Molekulargewicht |
829.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C42H51N7O11/c1-23(2)36(43)41(58)49-34(22-50)40(57)48-33(20-26-21-44-29-11-7-6-10-28(26)29)39(56)47-31(18-24-8-4-3-5-9-24)38(55)46-32(19-25-12-14-27(51)15-13-25)37(54)45-30(42(59)60)16-17-35(52)53/h3-15,21,23,30-34,36,44,50-51H,16-20,22,43H2,1-2H3,(H,45,54)(H,46,55)(H,47,56)(H,48,57)(H,49,58)(H,52,53)(H,59,60)/t30-,31-,32-,33-,34-,36-/m0/s1 |
InChI-Schlüssel |
NZRSIUHSVINYGD-PITCCTKHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


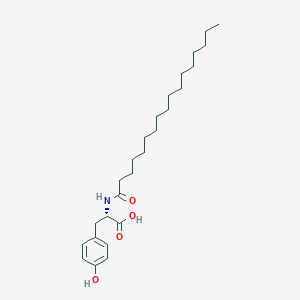
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)


![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)
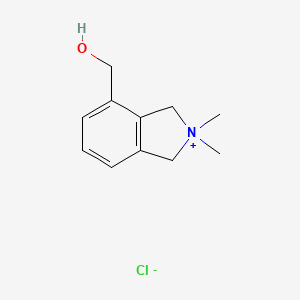



![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)
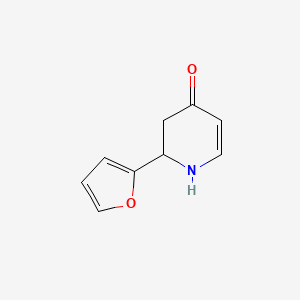
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)
